N-[(4-chlorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide
Description
This compound is a structurally complex heterocyclic molecule characterized by:
- A tricyclic core (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),10,12-tetraen) with fused oxa- and diaza-rings, contributing to its rigid, planar geometry.
- Electron-deficient aromatic systems due to the conjugated π-electrons in the tricyclic core and the electron-withdrawing oxo groups at positions 4 and 6 .
- A 4-chlorobenzyl acetamide substituent, introducing hydrophobic and halogen-bonding interactions.
- A 2-phenylethyl group at position 5, enhancing lipophilicity and steric bulk.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2,4-dioxo-3-(2-phenylethyl)-4a,5a,6,7,8,9,9a,9b-octahydro-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN3O4/c28-20-12-10-19(11-13-20)16-29-23(32)17-31-24-21-8-4-5-9-22(21)35-25(24)26(33)30(27(31)34)15-14-18-6-2-1-3-7-18/h1-3,6-7,10-13,21-22,24-25H,4-5,8-9,14-17H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJIWLATZQKANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3C(O2)C(=O)N(C(=O)N3CC(=O)NCC4=CC=C(C=C4)Cl)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Differences :
- Core Rigidity : The tricyclic core of the target compound provides greater conformational stability compared to azo-linked or triazole-based analogues .
- Electron-Deficient vs. Electron-Rich Systems: The target’s oxo and chloro groups reduce electron density, contrasting with the hydroxy or amino groups in analogues, which enhance electron donation .
- Steric Effects : The 2-phenylethyl group in the target compound introduces steric hindrance absent in smaller substituents (e.g., methyl or hydroxy groups) .
Electronic and Reactivity Comparisons
- Aromaticity and π-π Interactions: The tricyclic core exhibits partial aromaticity, enabling stronger π-π stacking than non-aromatic analogues (e.g., aliphatic azo compounds) .
- Electrophilicity : The electron-withdrawing chloro and oxo groups increase electrophilicity at the acetamide carbonyl, enhancing reactivity toward nucleophiles compared to hydroxy-substituted analogues .
- Solubility: The target compound’s logP (~3.8, predicted) is higher than analogues with polar groups (e.g., hydroxy or amino substituents, logP ~2.5), limiting aqueous solubility .
Functional Performance in Research
- DFT Studies : The target compound’s HOMO-LUMO gap (ΔE = ~4.2 eV) is narrower than hydroxy-substituted analogues (ΔE = ~5.1 eV), suggesting improved charge-transfer capabilities .
- Biological Activity: Unlike phenolic analogues with antioxidant properties, the target’s chloro and oxo groups may favor enzyme inhibition (e.g., kinase targets) .
Research Findings and Implications
Structural Similarity Principle : Analogues with shared tricyclic cores (e.g., diazatricyclo derivatives) exhibit predictable trends in solubility and reactivity, supporting the “similar structure, similar properties” principle .
Substituent Effects : The 4-chlorobenzyl group increases metabolic stability compared to unsubstituted benzyl groups, critical for drug design .
Synthetic Challenges : The tricyclic core requires multi-step synthesis under inert conditions, unlike simpler azo or triazole derivatives .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step organic reactions, including cyclization, sulfanyl group incorporation, and acetamide coupling. Key optimization parameters include:
- Temperature control : Exothermic steps (e.g., cyclization) require gradual heating (50–80°C) to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane aids in purification .
- Catalyst use : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in heterocyclic systems .
Yield optimization relies on iterative adjustments using Design of Experiments (DoE) to balance competing factors like pH and reaction time .
Basic: Which analytical techniques are essential for characterizing this compound and ensuring purity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, with aromatic protons (δ 7.2–8.1 ppm) and carbonyl signals (δ 165–175 ppm) critical for validation .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95%) and detects trace impurities .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
Advanced: How can computational methods like molecular docking be integrated with experimental assays to study the compound’s mechanism?
Answer:
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities to targets (e.g., enzymes like kinases). Focus on hydrogen bonding with the diazatricyclo core and hydrophobic interactions with the chlorophenyl group .
- Experimental validation : Follow with surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding constants (Kd). Discrepancies between docking scores and experimental Kd values may indicate solvation effects or conformational flexibility .
Advanced: How do structural modifications (e.g., substituents on the aromatic ring) influence biological activity, and what contradictions arise?
Answer:
- Chlorophenyl vs. fluorophenyl : Chlorine enhances hydrophobic binding (e.g., IC₅₀ = 12 nM vs. 45 nM for fluorine analog in kinase inhibition), but fluorine improves metabolic stability .
- Phenylethyl side chain : Lengthening the chain (e.g., propyl vs. ethyl) increases lipophilicity but may reduce solubility, creating a trade-off between potency and bioavailability .
Contradictions arise when bulky substituents improve target binding but hinder cellular uptake, necessitating structure-activity relationship (SAR) studies with radiolabeled analogs .
Advanced: What strategies resolve low yield or purity during synthesis, particularly in diazatricyclo ring formation?
Answer:
- Kinetic vs. thermodynamic control : Lower temperatures (0–10°C) favor kinetic products (e.g., desired stereochemistry), while higher temperatures (>80°C) may lead to ring-opening byproducts .
- Purification protocols : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) to separate regioisomers. Recrystallization from ethanol/water improves crystalline purity .
- Troubleshooting : If intermediates degrade, replace air-sensitive reagents (e.g., thiols) with stabilized derivatives (e.g., disulfides) .
Basic: What initial biological assays are used to screen the compound’s activity?
Answer:
- Enzyme inhibition assays : Test against panels (e.g., kinases, proteases) using fluorogenic substrates (e.g., ATP-competitive assays) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values <10 µM indicating therapeutic potential .
- Solubility testing : Measure kinetic solubility in PBS (pH 7.4) to prioritize analogs for in vivo studies .
Advanced: How can stability under physiological conditions (pH, light) be analyzed, and what implications arise for experimental design?
Answer:
- pH stability : Incubate the compound in buffers (pH 2–9) for 24h, monitoring degradation via HPLC. Acidic conditions (pH <4) may hydrolyze the acetamide moiety .
- Light sensitivity : Conduct photostability studies under UV/visible light (ICH Q1B guidelines). Use amber glassware and antioxidants (e.g., BHT) if decomposition exceeds 10% .
- Implications : Degradation products (e.g., free thiols) may confound bioassay results, necessitating stability-indicating methods for pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
